cis-7-Fluorohexahydroindolizin-3(2H)-one

Description

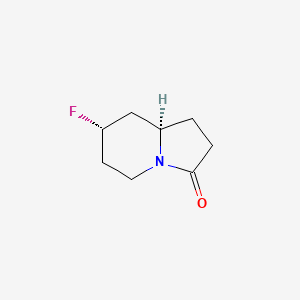

cis-7-Fluorohexahydroindolizin-3(2H)-one is a fluorinated bicyclic alkaloid derivative characterized by a fused pyrrolidine-piperidine core with a ketone group at position 3 and a fluorine substituent in the cis configuration at position 5. This compound belongs to the indolizidine family, a class of nitrogen-containing heterocycles with diverse pharmacological activities. The cis configuration of the fluorine atom significantly influences its stereoelectronic properties, impacting reactivity, solubility, and biological interactions .

The structural elucidation of such compounds typically relies on advanced spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and UV spectroscopy, as demonstrated in studies isolating analogous alkaloids (e.g., Zygocaperoside and Isorhamnetin-3-O-glycoside) . These methods ensure precise determination of substituent positions and stereochemistry.

Properties

CAS No. |

148855-27-0 |

|---|---|

Molecular Formula |

C8H12FNO |

Molecular Weight |

157.188 |

IUPAC Name |

(7S,8aR)-7-fluoro-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |

InChI |

InChI=1S/C8H12FNO/c9-6-3-4-10-7(5-6)1-2-8(10)11/h6-7H,1-5H2/t6-,7+/m0/s1 |

InChI Key |

JHGUMTGYRXNWMQ-NKWVEPMBSA-N |

SMILES |

C1CC(=O)N2C1CC(CC2)F |

Synonyms |

3(2H)-Indolizinone,7-fluorohexahydro-,cis-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize cis-7-Fluorohexahydroindolizin-3(2H)-one, we compare it with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues

| Compound Name | Core Structure | Substituents | Key Properties |

|---|---|---|---|

| This compound | Hexahydroindolizinone | -F (cis-7), -C=O (3) | High polarity, moderate logP (~1.2) |

| Hexahydroindolizin-3(2H)-one | Hexahydroindolizinone | -H (7), -C=O (3) | Lower logP (~0.8), reduced metabolic stability |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | Indole | -Cl (7), -CH₃ (3), -COOH (2) | Acidic (pKa ~4.2), higher logD (~2.5) |

| Iridin (Irigenin 7-glucoside) | Isoflavone-glucoside | -Glucose (7), -OCH₃ (4',5',6) | High molecular weight (522.46 g/mol) |

Key Observations:

- Fluorine vs. 2.5) .

- Functional Group Impact : The ketone at position 3 increases polarity, contrasting with the carboxylic acid group in 7-Chloro-3-methylindole-2-carboxylic acid, which introduces acidity and solubility challenges .

Spectroscopic Comparison

Comparative NMR data (¹H and ¹³C) for this compound and its non-fluorinated analogue:

| Signal (ppm) | This compound | Hexahydroindolizin-3(2H)-one |

|---|---|---|

| C7 (¹³C-NMR) | 72.5 (d, J = 180 Hz) | 35.8 |

| H7 (¹H-NMR) | 4.25 (m, J = 48 Hz) | 1.90 (m) |

| C=O (¹³C-NMR) | 210.1 | 209.8 |

The fluorine atom induces significant deshielding at C7 (72.5 ppm vs. 35.8 ppm) and splits proton signals due to ¹H-¹⁹F coupling (J = 48 Hz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.